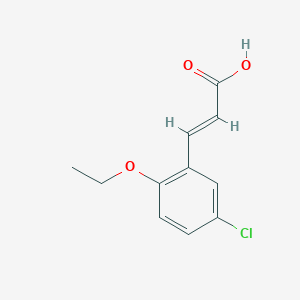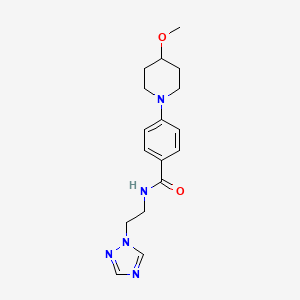![molecular formula C10H9NOS3 B2637055 2-(methylsulfanyl)-5-[(Z)-(3-methyl-2-thienyl)methylidene]-1,3-thiazol-4-one CAS No. 866050-40-0](/img/structure/B2637055.png)
2-(methylsulfanyl)-5-[(Z)-(3-methyl-2-thienyl)methylidene]-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of various nucleophiles with acyl Meldrum’s acids . The reaction conditions for the synthesis of 2-methylsulfanyl-6-polyfluoro-alkylpyrimidin-4-ones have been optimized, particularly increasing the yield of trifluoromethyl-substituted heterocycle to 96% .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using single-crystal X-ray diffraction and quantum chemical calculations . The symmetrically substituted isomer adopts a transoid conformation stabilized by two pairs of intramolecular C–H···S hydrogen bonds between the dicarbollide ligands .Chemical Reactions Analysis
The interaction of these heterocycles with morpholine or hydrazine results in nucleophilic substitution of the methylsulfanyl group, leading to 2-morpholino- and 2-hydrazino-6-polyfluoroalkylpyrimidin-4-ones . The reaction of 2-(2-phenylhydrazino)-6-trifluoromethylpyrimidin-4-one with paraform produced 5-oxo-2-phenyl-7-tri-fluoromethyl-5H-1,2,4-triazolo[4,3-а]pyrimidin-1-id-2-ium .Scientific Research Applications
Chemical Synthesis and Transformation
- 2-(methylsulfanyl)-5-[(Z)-(3-methyl-2-thienyl)methylidene]-1,3-thiazol-4-one and its derivatives can be synthesized and transformed into various other chemicals. For instance, allyl- and benzylsulfanyl-substituted 2-aza-1,3,5-trienes are easily transformed into polyfunctionalized 4,5-dihydro-1,3-thiazoles through deprotonation followed by intramolecular ring-closing, leading to the formation of seven-membered azaheterocycles, dihydroazepines, and azepines (Nedolya et al., 2015).
Physical and Chemical Reactions
- The chemical demonstrates unique reactivity and can form complex structures upon treatment. For instance, 1-Methylsulfanyl-2-(2,4,6-tri-t-butylphenyl)-2-phosphaethenyllithiums display E/Z isomerization at room temperature and can undergo copper-mediated coupling reactions to form distinct compounds (Ito et al., 2003).
- Additionally, the compound can react with amines to build sulfonamides, which are efficient electrophilic reagents capable of undergoing nucleophilic substitution reactions, demonstrating its versatility in chemical synthesis (Turov et al., 2014).
Photophysical and Semiconductor Properties
Semiconductivity and Sensor Applications
- The compound can be used in the synthesis of materials with semiconductive properties. For example, a sulfur coordination polymer synthesized from zinc(II) and 5-methylsulfanyl-1,3,4-thiadiazole-2-thione demonstrated wide bandgap semiconductivity, high thermal and chemical stability, and selective sensitivity to ammonia, indicating potential applications as selective sensors (Zhang et al., 2019).
Photophysical Properties
- The compound is also valuable in studying photophysical properties. It can be used to synthesize 5-Amino-2-(4-methylsulfanylphenyl)thiazoles, which upon oxidation give thiazoles with sulfenyl and sulfonyl groups. These compounds’ photophysical properties have been studied to understand the effects of sulfur-containing functional groups on the electronic structures of the thiazoles, which is significant in material science, hazardous compound sensing, and biomolecular sciences (Murai et al., 2018).
properties
IUPAC Name |
(5Z)-2-methylsulfanyl-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS3/c1-6-3-4-14-7(6)5-8-9(12)11-10(13-2)15-8/h3-5H,1-2H3/b8-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJJJCSWZCXITI-YVMONPNESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)N=C(S2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)N=C(S2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfanyl)-5-[(Z)-(3-methyl-2-thienyl)methylidene]-1,3-thiazol-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2636974.png)


![Ethyl 2'-amino-6'-ethyl-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2636979.png)
![N-(2,5-dimethoxyphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2636980.png)
![2-{[(3-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide](/img/structure/B2636982.png)



![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]thiophene-3-carboxamide](/img/structure/B2636990.png)
![3-(6-{4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-6-oxohexyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2636991.png)

![4-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/no-structure.png)